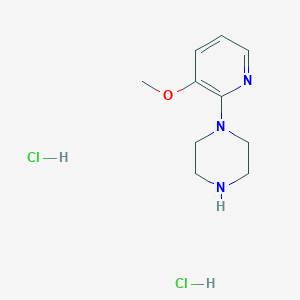

1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

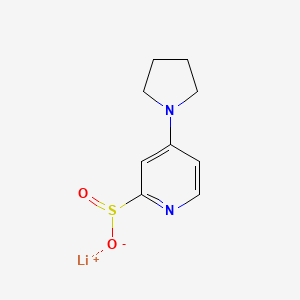

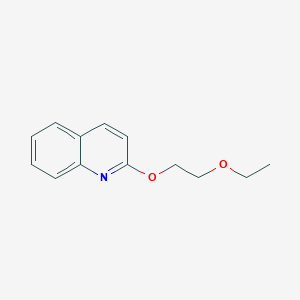

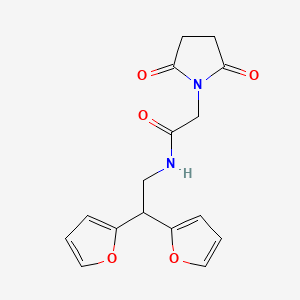

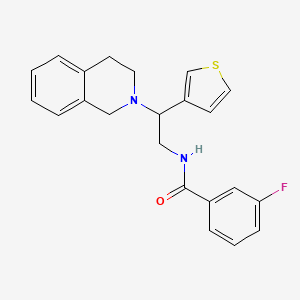

“1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride” is an organic compound with the CAS Number: 1187928-25-1 . It has a molecular weight of 266.17 and its IUPAC name is 1-(3-methoxy-2-pyridinyl)piperazine dihydrochloride . The compound appears as an off-white solid .

Molecular Structure Analysis

The InChI code for “1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride” is 1S/C10H15N3O.2ClH/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13;;/h2-4,11H,5-8H2,1H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride” is an off-white solid . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

HIV-1 Reverse Transcriptase Inhibition

A study by Romero et al. (1994) explored analogues of 1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride, finding that bis(heteroaryl)piperazines (BHAPs) derived from it showed significantly improved potency against HIV-1 reverse transcriptase compared to the lead molecule. This suggests potential applications in the development of novel antiretroviral therapies (Romero et al., 1994).

Dopamine Uptake Inhibition

Ironside et al. (2002) developed a robust process for the synthesis of GBR-12909, a dopamine uptake inhibitor, which involves the key coupling reaction of N-(3-phenylpropyl)piperazine dihydrochloride salt with a related compound. This work highlights the potential of such compounds in the development of treatments for conditions related to dopamine dysfunction, such as Parkinson's disease and certain psychiatric disorders (Ironside et al., 2002).

Antimicrobial Activity

New Mannich bases with piperazines, including those similar to 1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride, were synthesized and evaluated for their cytotoxic, anticancer, and carbonic anhydrase (CA) inhibitory effects. Some compounds exhibited significant selectivity and potency, suggesting potential applications in antimicrobial and cancer therapies (Gul et al., 2019).

Cancer Research

A novel compound related to 1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride was shown to induce apoptosis in cancer cells, demonstrating potential for therapeutic applications in oncology. This compound was effective in various cancer cell lines and tumor xenograft models, suggesting its utility in cancer treatment (Lee et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302+H312+H332-H315-H319-H335, indicating potential harm if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation . Precautionary statements include P261-P280-P305+P351+P338, advising avoidance of breathing dust, fumes, gas, mist, vapors, or spray, wearing protective gloves, and washing thoroughly after handling .

Mecanismo De Acción

Mode of Action

Piperazine derivatives are known to interact with various receptors and enzymes, which could lead to changes in cellular functions .

Biochemical Pathways

Piperazine derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Propiedades

IUPAC Name |

1-(3-methoxypyridin-2-yl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.2ClH/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13;;/h2-4,11H,5-8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIKTDZQHPBVKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)N2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine](/img/structure/B2821381.png)

![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2821385.png)

![Ethyl 2-({[(6-{[(3-methylphenyl)amino]carbonyl}[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2821391.png)

![7-(2-buten-1-yl)-1-isopropyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2821392.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(isopropoxymethyl)furan-2-carboxamide](/img/structure/B2821394.png)